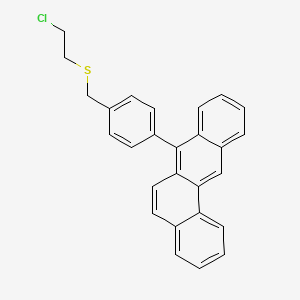
2-Chloroethyl 4-(tetraphen-7-yl)benzyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroethyl 4-(tetraphen-7-yl)benzyl sulfide is a chemical compound with a complex structure that includes a chloroethyl group, a tetraphenyl group, and a benzyl sulfide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl 4-(tetraphen-7-yl)benzyl sulfide typically involves the reaction of benzyl Grignard reagents with phosphinic acid thioesters. This method allows for the formation of the carbon-sulfur bond, which is a key feature of the compound . The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and may involve temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Chloroethyl 4-(tetraphen-7-yl)benzyl sulfide can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The sulfide group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents such as ethanol or water.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Major Products
Substitution: The major products of nucleophilic substitution reactions are typically the corresponding substituted ethyl derivatives.
Oxidation: Oxidation reactions yield sulfoxides or sulfones, depending on the reaction conditions and reagents used.
Scientific Research Applications
2-Chloroethyl 4-(tetraphen-7-yl)benzyl sulfide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the field of cancer research due to its ability to interact with biological molecules.
Industry: It may be used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloroethyl 4-(tetraphen-7-yl)benzyl sulfide involves its ability to undergo nucleophilic substitution and oxidation reactions. These reactions allow the compound to interact with various molecular targets, including enzymes and receptors. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or industrial processes .
Comparison with Similar Compounds
Similar Compounds
2-Chloroethyl ethyl sulfide: A simpler analog that lacks the tetraphenyl and benzyl groups.
Benzyl sulfide: A compound with a similar sulfide group but without the chloroethyl and tetraphenyl groups.
Uniqueness
2-Chloroethyl 4-(tetraphen-7-yl)benzyl sulfide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the tetraphenyl group adds steric bulk and electronic effects that influence the compound’s behavior in chemical reactions .
Properties
CAS No. |
31236-11-0 |
|---|---|
Molecular Formula |
C27H21ClS |
Molecular Weight |
413.0 g/mol |
IUPAC Name |
7-[4-(2-chloroethylsulfanylmethyl)phenyl]benzo[a]anthracene |
InChI |
InChI=1S/C27H21ClS/c28-15-16-29-18-19-9-11-21(12-10-19)27-24-8-4-2-6-22(24)17-26-23-7-3-1-5-20(23)13-14-25(26)27/h1-14,17H,15-16,18H2 |
InChI Key |
PNZGYVLIIFMABN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)C5=CC=C(C=C5)CSCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















